molecular formula C17H16N2O4S B2667860 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251687-74-7

7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2667860
CAS No.: 1251687-74-7
M. Wt: 344.39
InChI Key: XNIZLZVJXYVWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-b]pyridine derivative featuring a hydroxy group at position 7, a methyl group at position 4, a keto group at position 5, and a carboxamide moiety at position 6 linked to a 4-methoxy-2-methylphenyl substituent . The hydroxy and carboxamide groups suggest strong hydrogen-bonding capabilities, which may influence both biological activity and crystallographic behavior .

Properties

IUPAC Name

7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-9-8-10(23-3)4-5-11(9)18-16(21)13-14(20)15-12(6-7-24-15)19(2)17(13)22/h4-8,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIZLZVJXYVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibit significant antimicrobial properties. For example, thienopyrimidinone derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.

Case Study: Antibacterial Activity
A study assessed several thienopyrimidine derivatives for their antibacterial efficacy. Among them, certain derivatives demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like trimethoprim, indicating superior potency against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.8E. coli
Compound B1.5S. aureus
7-hydroxy...0.6S. typhi

2. Antitubercular Activity

The compound's derivatives have also been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Certain thienopyrimidine compounds showed promising results with MIC values indicating effective inhibition of bacterial growth .

Future Directions in Research

Given the promising results from preliminary studies, further research is warranted to:

  • Optimize Structure : Modifying the existing structure to enhance potency and reduce toxicity.
  • Investigate Broader Spectrum : Testing against a wider range of microorganisms, including fungi and viruses.
  • Clinical Trials : Conducting clinical evaluations to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Thieno[3,2-b]pyridine Derivatives

Compound Name Core Structure Substituents (Position 6) Key Functional Groups Reported Activity
Target Compound Thieno[3,2-b]pyridine N-(4-methoxy-2-methylphenyl) 7-OH, 4-CH₃, 5-O Not explicitly reported†
7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide derivatives Thieno[3,2-b]pyridine (dihydro) Varied aryl groups 7-OH, 5-O Antifungal (Cryptococcus spp.)
Ethyl 7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxylate Thieno[3,2-b]pyridine Ethyl ester 7-OH, 4-CH₃, 5-O Building block for synthesis
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide Pyrimidine 4-Fluorophenyl, 4-methylphenyl OH, carboxamide Structural studies only

†Activity inferred from analogs (see Section 2.1).

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: The carboxamide group in the target compound can act as both a donor (N–H) and acceptor (C=O), facilitating intermolecular interactions. This contrasts with the ethyl ester analog (), which lacks an N–H donor, reducing its capacity for hydrogen-bond networks .
  • The methoxy group in the target compound may introduce steric effects, altering crystal packing compared to non-methoxy analogs .

Biological Activity

7-Hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a synthetic compound that exhibits various biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant studies.

The molecular formula of the compound is C16H17N1O4C_{16}H_{17}N_{1}O_{4} with a molecular weight of approximately 287.31 g/mol. The structure includes a thieno[3,2-b]pyridine core, which is known for its diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₆H₁₇N₁O₄
Molecular Weight287.31 g/mol
IUPAC Name7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Antimicrobial Properties

Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, derivatives of thieno[3,2-b]pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain analogs possess Minimum Inhibitory Concentrations (MICs) as low as 50 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds related to this structure have been shown to inhibit cell proliferation in breast cancer models by modulating the expression of key regulatory proteins involved in cell cycle control .

The biological activity of 7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, various thieno[3,2-b]pyridine derivatives were synthesized and tested for antimicrobial activity against several strains. The results indicated that compounds with specific substituents exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Study 2: Anticancer Potential

A recent investigation focused on the anticancer effects of thieno[3,2-b]pyridine derivatives on human breast cancer cells (MCF-7). The study revealed that these compounds significantly reduced cell viability and induced apoptosis via the intrinsic pathway .

Q & A

Q. What synthetic methodologies are effective for constructing the thieno[3,2-b]pyridine core of this compound?

The thieno[3,2-b]pyridine scaffold can be synthesized via cyclization reactions using thiourea derivatives or Biginelli-type multicomponent reactions. For example, ethyl acetoacetate, aromatic aldehydes, and thioureas can undergo acid-catalyzed cyclization (e.g., HCl in ethanol under reflux) to form dihydropyrimidine intermediates, which are further oxidized or functionalized . Substituents like the 4-methoxy-2-methylphenyl group are introduced via amide coupling or nucleophilic substitution .

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For related analogs, single-crystal diffraction studies (e.g., thiazolo[3,2-a]pyrimidine derivatives) reveal bond lengths, angles, and intramolecular interactions critical for validating stereochemistry . Complementary techniques include 1^1H/13^{13}C NMR (to confirm substituent positions) and HRMS (for molecular ion verification) .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s solubility is modulated by polar groups (e.g., hydroxyl, carboxamide) and hindered by aromatic rings. Stability under acidic/basic conditions can be predicted via hydrolysis susceptibility of the amide bond and keto-enol tautomerism of the 5-oxo group. Experimental validation requires HPLC monitoring under varying pH and thermal stress .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Structure-activity relationship (SAR) studies on analogs reveal that electron-donating groups (e.g., 4-methoxy) enhance binding to hydrophobic pockets in target proteins, while steric hindrance from 2-methyl groups may reduce off-target interactions. For example, sulfur-containing substituents in thieno[2,3-d]pyrimidines improve antimicrobial potency . Computational docking and free-energy calculations can rationalize these trends .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in IC50_{50} values or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., ATP-based viability assays, controlled DMSO concentrations) and orthogonal assays (e.g., SPR for binding affinity) are recommended. For instance, pyrimidine derivatives with conflicting cytotoxicity data require dose-response validation across multiple cancer models .

Q. How is the metabolic stability of this compound assessed in preclinical studies?

Microsomal stability assays (using liver microsomes from human/rodent sources) quantify phase I/II metabolism. LC-MS/MS identifies major metabolites, such as hydroxylation at the 4-methyl group or O-demethylation of the methoxy substituent. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Q. What crystallographic data support its interaction with biological targets?

Co-crystallization with target enzymes (e.g., kinases) reveals hydrogen bonding between the carboxamide group and catalytic lysine residues. For example, thieno[2,3-d]pyrimidin-4-ones form π-π stacking with ATP-binding pockets, as shown in PDB entries for related compounds .

Q. How does the compound’s tautomeric equilibrium impact its reactivity?

The 5-oxo group may exist in keto or enol forms, influencing electrophilicity at C4. 13^{13}C NMR and IR spectroscopy (e.g., carbonyl stretching at ~1700 cm1^{-1}) detect tautomer populations. Solvent polarity and pH significantly shift equilibrium, affecting nucleophilic attack sites during derivatization .

Methodological Considerations

Q. What analytical workflows quantify trace impurities in synthesized batches?

UPLC-PDA-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) resolves impurities ≥0.1%. For example, residual thiourea intermediates in thieno[3,2-b]pyridines are quantified via MS/MS fragmentation patterns. Stability-indicating methods validate forced degradation products .

Q. How are computational models optimized for predicting its pharmacokinetic profile?

QSPR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors predict blood-brain barrier permeability and oral bioavailability. Molecular dynamics simulations (e.g., Desmond) refine binding kinetics to serum albumin, critical for half-life estimation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.